molecular formula C16H20O5 B11838130 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one CAS No. 91712-91-3

7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B11838130
CAS No.: 91712-91-3
M. Wt: 292.33 g/mol
InChI Key: CCTVXUTXJKHCPI-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement of a dioxaspirodecane ring system fused with a dimethoxyphenyl group. The presence of the spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangement reactions . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific combination of a dimethoxyphenyl group and a dioxaspirodecane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

91712-91-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C16H20O5/c1-18-14-5-3-4-11(15(14)19-2)12-10-16(7-6-13(12)17)20-8-9-21-16/h3-5,12H,6-10H2,1-2H3

InChI Key

CCTVXUTXJKHCPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC3(CCC2=O)OCCO3

Origin of Product

United States

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